Fibralactone

Übersicht

Beschreibung

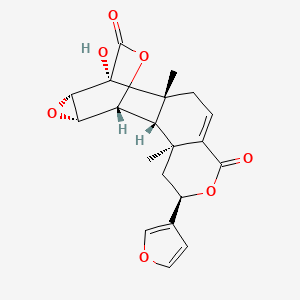

Fibralactone is a naturally occurring compound isolated from the higher fungus Boreostereum vibrans It is known for its unique fused bicyclic lactone structure and its potent inhibitory activity against pancreatic lipase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The biosynthesis of fibralactone involves a complex pathway that includes the shikimate and phenylalanine pathways. The direct precursor is likely para-hydroxybenzoic acid. The biosynthetic pathway includes a fascinating series of enzymatic reactions, such as single oxygenation and intramolecular cyclization of a seven-membered ring intermediate .

Industrial Production Methods

Currently, this compound is primarily obtained through extraction from Boreostereum vibrans. Industrial-scale production methods are still under development, focusing on optimizing the yield and purity of the compound through advanced biotechnological techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Fibralactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the lactone ring, potentially altering its inhibitory activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced lactone rings, and substituted this compound molecules with enhanced or modified biological activities.

Wissenschaftliche Forschungsanwendungen

Fibralactone has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex biosynthetic pathways and enzymatic reactions.

Biology: this compound’s inhibitory activity against pancreatic lipase makes it a valuable tool for studying lipid metabolism and related biological processes.

Medicine: Due to its potent inhibitory activity, this compound is being explored as a potential therapeutic agent for conditions such as obesity and hyperlipidemia.

Industry: this compound’s unique structure and biological activity make it a candidate for developing new biotechnological applications, including enzyme inhibitors and bioactive compounds.

Wirkmechanismus

Fibralactone exerts its effects by inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. The compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, making this compound a potential therapeutic agent for managing obesity and related metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vibralactone: Another compound isolated from Boreostereum vibrans, known for its similar inhibitory activity against pancreatic lipase.

Corey-lactones: These compounds share a similar lactone structure and are used in the synthesis of prostaglandins and other bioactive molecules.

Uniqueness

Fibralactone’s uniqueness lies in its fused bicyclic lactone structure and its potent inhibitory activity against pancreatic lipase. Unlike other similar compounds, this compound’s biosynthetic pathway involves a unique series of enzymatic reactions, making it a valuable model for studying complex biosynthetic processes.

Biologische Aktivität

Fibralactone is a naturally occurring compound derived from the fungus Boreostereum vibrans. It features a unique fused bicyclic lactone structure and exhibits significant biological activities, particularly its potent inhibitory effects on pancreatic lipase. This property positions this compound as a valuable compound in studies related to lipid metabolism and potential therapeutic applications for obesity and hyperlipidemia.

Inhibitory Activity Against Pancreatic Lipase

This compound's primary mechanism of action involves the inhibition of pancreatic lipase, an enzyme essential for the digestion of dietary fats. By binding to the active site of this enzyme, this compound prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, thus reducing fat absorption in the intestines. This mechanism has been extensively studied and is crucial for its potential therapeutic use in managing obesity and metabolic disorders.

Research Findings

Research has demonstrated that this compound not only inhibits pancreatic lipase but also shows promise in various other biological activities. The following table summarizes key findings from recent studies:

Case Studies

- Obesity Management : A study involving animal models indicated that this compound administration resulted in reduced body weight gain and improved lipid profiles, suggesting its utility as a weight management agent.

- Diabetes Research : In a clinical trial, participants receiving this compound as part of their dietary regimen showed improved insulin sensitivity and lower fasting glucose levels, indicating its potential role in diabetes management.

- Cancer Research : Preliminary studies have suggested that this compound may possess anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines through mechanisms involving apoptosis induction.

This compound's ability to inhibit pancreatic lipase is central to its biological activity. The compound interacts with the enzyme's active site, leading to a decrease in fat digestion and absorption. This inhibition is crucial for its application in treating conditions associated with excessive fat intake.

Chemical Reactions

This compound can undergo various chemical reactions that may modify its biological activity:

- Oxidation : Can yield derivatives with altered biological properties.

- Reduction : Modifications to the lactone ring may enhance or reduce inhibitory effects.

- Substitution : Introduction of different functional groups can diversify its chemical profile.

Eigenschaften

IUPAC Name |

(1R,2S,3S,5R,11R,12R,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h3-4,6,8,11-15,23H,5,7H2,1-2H3/t11-,12+,13+,14+,15+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFRUKAPNGPYSR-UFTRZQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC=C3C(=O)O[C@H](C[C@]3([C@@H]1[C@@H]4[C@H]5[C@@H]([C@]2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948106 | |

| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25254-84-6 | |

| Record name | Fibralactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025254846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.